molecular formula C21H20ClNO4 B4556646 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B4556646
M. Wt: 385.8 g/mol
InChI Key: IVMJUOYKRAIOEM-UHFFFAOYSA-N
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Description

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClNO4 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1080858 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of chromene derivatives, closely related to the queried compound, have been a focus of research due to their wide range of biological activities. For instance, Asheri, Habibi‐Khorassani, and Shahraki (2016) studied the synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate. This study provided insights into the kinetics and thermodynamics of chromene derivatives, which are essential for understanding the properties and potential applications of such compounds in various fields, including pharmaceuticals (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Biological Activities

Compounds related to the queried chemical have been investigated for their biological activities. For example, Almutairi et al. (2020) explored the antiestrogenic activity of certain 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides. This study highlights the potential therapeutic uses of chromene derivatives in the treatment of conditions such as breast cancer (Almutairi et al., 2020).

Antimicrobial and Anticancer Potential

Chromene derivatives have been studied for their antimicrobial and anticancer properties. Patel, Mali, and Patel (2010) conducted research on acridine derivatives derived from chromenes, showcasing their significant antimicrobial and anticancer activities. This suggests that chromene derivatives could be potential leads for new antimicrobial and anticancer drugs (Patel, Mali, & Patel, 2010).

Antioxidant Activity

The antioxidant potential of coumarin derivatives, which are structurally similar to the queried compound, has been investigated. Kadhum, Al-Amiery, Musa, and Mohamad (2011) studied the antioxidant activity of new coumarin derivatives, providing a basis for the use of such compounds in antioxidant therapies (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Chemical Shift Assignment and Molecular Modeling

Advanced techniques such as NMR and molecular modeling have been applied to chromene derivatives to understand their structural properties. Santana et al. (2020) conducted complete chemical shift assignment and molecular modeling studies of two chromene derivatives, providing valuable insights into their molecular structure and potential applications in drug design (Santana et al., 2020).

Properties

IUPAC Name

2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-11-6-5-7-12(2)20(11)23-19(24)10-26-18-9-17-15(8-16(18)22)13(3)14(4)21(25)27-17/h5-9H,10H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMJUOYKRAIOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C3C(=C(C(=O)OC3=C2)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.